1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole
Description
1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole is a benzimidazole derivative characterized by a dihydroimidazole core substituted with methyl groups at positions 1 and 3, and a 3,4,5-trimethoxyphenyl group at position 2. The 3,4,5-trimethoxyphenyl moiety is notable for its presence in antitubulin agents (e.g., combretastatin analogues) and herbicides, suggesting dual utility in medicinal and agricultural chemistry .
The synthesis of such derivatives typically involves condensation of substituted benzaldehydes with o-phenylenediamine derivatives under acidic or catalytic conditions. For example, analogous compounds in the evidence were synthesized via cyclocondensation of 3,4,5-trimethoxybenzaldehyde with 1,2-diamines, followed by alkylation or acetylation to introduce methyl groups .
Properties
IUPAC Name |
1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-19-13-8-6-7-9-14(13)20(2)18(19)12-10-15(21-3)17(23-5)16(11-12)22-4/h6-11,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUEAOFTRXSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970697 | |
| Record name | 1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5536-77-6 | |
| Record name | 1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The compound can undergo substitution reactions where the trimethoxyphenyl group or the methyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different oxidation states, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
This may influence binding to biological targets like tubulin or herbicide-responsive enzymes . Combretastatin A-4 derivatives (e.g., prodrug 1n) share the 3,4,5-trimethoxyphenyl group but utilize a stilbene scaffold, enabling potent microtubule disruption. The benzimidazole core in the target compound may offer metabolic stability but reduced potency compared to combretastatins .
Compounds with hydroxy-phenyl substituents (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit reduced herbicidal activity compared to trimethoxyphenyl analogues, highlighting the importance of methoxy groups for bioactivity .
Synthetic Accessibility :
- The target compound’s synthesis requires regioselective alkylation, which may complicate scalability compared to simpler benzimidazoles formed via direct cyclocondensation (e.g., 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole) .
Computational Insights
Docking studies on structurally related benzimidazoles (e.g., compound 9c in ) suggest that the trimethoxyphenyl group engages in hydrophobic interactions with enzyme active sites, while the benzimidazole core participates in hydrogen bonding. Similar binding modes are hypothesized for the target compound .
Research Findings and Data
Herbicidal Activity of Trimethoxyphenyl Derivatives
Data from highlights the herbicidal efficacy of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole analogues:
| Compound | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| 2-(3,4,5-Trimethoxyphenyl) | EC~50~ = 0.8 mM | Inactive |
| 2-(4-Methoxyphenyl) | EC~50~ = 1.2 mM | Inactive |
| 2-(4-Chlorobenzyl) | EC~50~ = 1.5 mM | Inactive |
The target compound’s dihydrobenzimidazole core and methyl substituents may modulate similar activity profiles, though experimental validation is required.
Anticancer Potential of Trimethoxyphenyl Moieties
Combretastatin A-4 prodrugs (e.g., sodium phosphate 1n) demonstrate that 3,4,5-trimethoxyphenyl groups are critical for antitubulin activity. While the target compound lacks a stilbene backbone, its trimethoxyphenyl group could enable weak microtubule targeting, warranting further study .
Biological Activity
1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Its unique structure, characterized by a benzimidazole core and a 3,4,5-trimethoxyphenyl substituent, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound through a detailed review of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
IUPAC Name: 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2H-benzimidazole
CAS Number: 5536-77-6
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. Notably, the presence of electron-donating groups like the 3,4,5-trimethoxyphenyl group significantly enhances cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies: One study reported that derivatives containing this substituent exhibited superior cytotoxicity against A549 lung cancer cells with an IC50 value of 11.75 μg/mL when compared to other derivatives lacking similar substitutions .
- Mechanisms of Action: The anticancer activity is attributed to multiple mechanisms including disruption of microtubule polymerization and induction of apoptosis through inhibition of key receptors such as EGFR and VEGFR .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Research indicates that benzimidazole derivatives can inhibit the growth of various pathogens:
- In Vitro Studies: Compounds structurally similar to 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole have shown effectiveness against both bacterial and fungal strains.
The biological activity of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in cancer progression and microbial resistance. For example, it can disrupt kinase activity or interfere with cellular membrane functions .
- Cellular Pathways: By binding to specific receptors or enzymes within cancer cells or pathogens, it leads to altered signaling pathways that result in reduced cell proliferation or increased apoptosis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole in terms of biological activity, a comparison with structurally related compounds is useful.
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-Phenylbenzimidazole | Lacks trimethoxy group | Moderate | Low |
| 1,3-Dimethyl-2-phenylbenzimidazole | Lacks trimethoxy groups | Low | Moderate |
| 1H-Benzo[d]imidazole derivatives | Varies widely | Variable | Variable |
Case Studies
Several case studies have been conducted on benzimidazole derivatives that underscore the significance of structural modifications on biological activity.
- Study on Anticancer Efficacy : A series of benzimidazole derivatives were synthesized and tested for cytotoxicity against SW480 and A549 cell lines. The study found that compounds with the trimethoxyphenyl group exhibited significantly higher activity compared to their counterparts lacking such modifications .
- Antifungal Activity Assessment : Another investigation assessed the antimicrobial properties against Candida species and reported promising results for derivatives similar to 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
